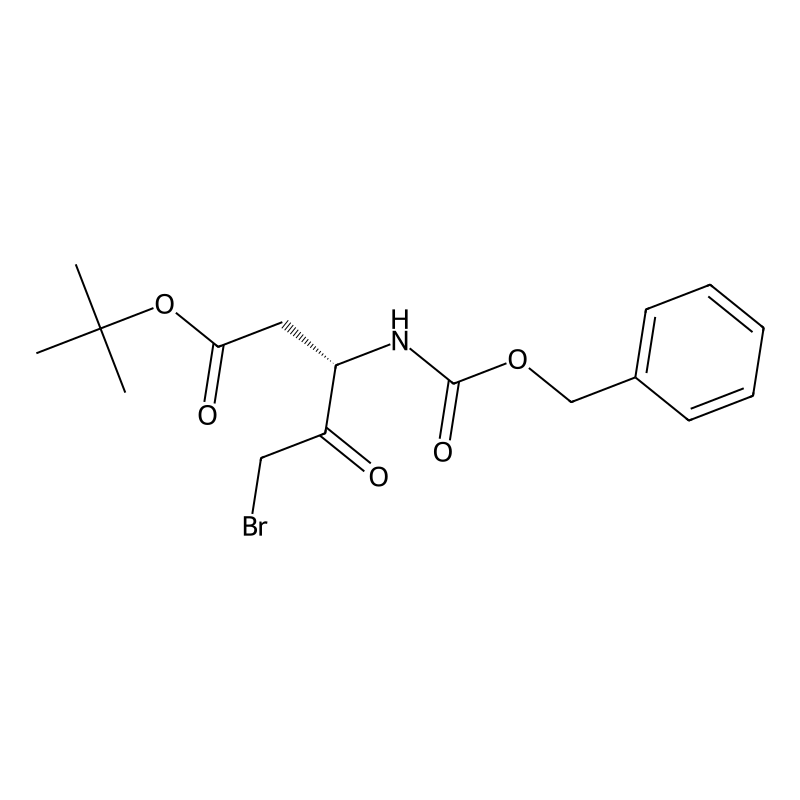

Z-Asp(OtBu)-bromomethyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

Application Summary: Z-Asp(OtBu)-bromomethyl ketone is used in the field of medicinal chemistry, particularly in the development of inhibitors for hydrolytic enzymes . These inhibitors have numerous applications, especially in the study of proteolytic activity of serine and cysteine proteases .

Methods of Application: The compound is used as a substrate for these proteases. The fluorinated methyl ketone moiety, when connected to a peptidic backbone, confers substrate peculiarity and the possibility of being recognized by a specific subclass of human or pathogenic proteases .

Results or Outcomes: These compounds are highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections . The tetrapeptidyl m-FMK, Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-CH2F, has been most exploited for pharmacological or biochemical assessments .

Peptide Synthesis

Application Summary: Z-Asp(OtBu)-bromomethyl ketone is used in the field of peptide synthesis . It is used as a building block in the synthesis of peptides, particularly in the development of inhibitors for hydrolytic enzymes .

Methods of Application: The compound is used as a substrate for these proteases. The bromomethyl ketone moiety, when connected to a peptidic backbone, confers substrate peculiarity and the possibility of being recognized by a specific subclass of human or pathogenic proteases .

Z-Asp(OtBu)-bromomethyl ketone is a synthetic compound characterized by the presence of a bromomethyl ketone functional group attached to a Z-protected aspartic acid derivative. Its chemical formula is C₁₇H₂₂BrN₀₅, and it plays a significant role in peptide synthesis and modification due to its reactivity and ability to form peptide bonds. The Z (carbobenzoxy) group provides stability and protects the amino group during

Z-Asp(OtBu)-bromomethyl ketone is versatile in its chemical reactivity, participating in several key reactions:

- Peptide Bond Formation: It can react with amino acids or peptides to form stable peptide bonds.

- Esterification: The compound can undergo esterification reactions, which are crucial for modifying the carboxylic acid functionalities.

- Deprotection Reactions: The Z group can be removed under acidic conditions, allowing access to the free amino group for further reactions.

The biological activity of Z-Asp(OtBu)-bromomethyl ketone is primarily linked to its role as a building block in peptide synthesis. Compounds derived from it have been studied for their potential therapeutic effects, particularly in inhibiting interleukin-1β, which is implicated in inflammatory responses. This suggests that derivatives of Z-Asp(OtBu)-bromomethyl ketone may have applications in treating inflammatory diseases .

The synthesis of Z-Asp(OtBu)-bromomethyl ketone typically involves several steps:

- Protection of Aspartic Acid: The aspartic acid is first protected using a carbobenzoxy (Z) group to prevent unwanted reactions at the amino site.

- Formation of Bromomethyl Ketone: The protected aspartic acid undergoes bromination followed by ketone formation, often through reaction with appropriate reagents such as phosphorus tribromide or similar halogenating agents.

- Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from byproducts .

Z-Asp(OtBu)-bromomethyl ketone has various applications:

- Peptide Synthesis: It serves as an important intermediate for synthesizing peptides with specific modifications.

- Drug Development: Compounds derived from it are being investigated for their potential therapeutic properties, particularly in immunology and oncology.

- Biochemical Research: It is used in studies exploring peptide interactions and modifications, contributing to our understanding of protein structure and function.

Studies involving Z-Asp(OtBu)-bromomethyl ketone focus on its interactions with biological molecules, particularly proteins and enzymes. These interactions can influence the design of inhibitors targeting specific pathways, such as those involved in inflammatory responses. Research indicates that derivatives may modulate biological activities through competitive inhibition or other mechanisms .

Several compounds share structural similarities with Z-Asp(OtBu)-bromomethyl ketone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Z-Glu(OtBu)-bromomethyl ketone | Glutamic acid derivative | Similar reactivity but targets different pathways |

| Z-Ala-OH | Alanine derivative | Simpler structure, used for basic peptide synthesis |

| Z-Lys(Boc)-bromomethyl ketone | Lysine derivative | Contains a Boc protecting group; broader reactivity |

Z-Asp(OtBu)-bromomethyl ketone stands out due to its specific reactivity profile and its application in creating complex peptides that require precise modifications for biological activity. Its unique combination of protective groups allows for selective reactions that are crucial in synthetic chemistry .

IUPAC Nomenclature and Structure

The IUPAC name for Z-Asp(OtBu)-bromomethyl ketone is tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate. Its structure features:

- A tert-butyl ester group at the aspartic acid side chain.

- A benzyloxycarbonyl (Z) protecting group on the α-amino group.

- A bromomethyl ketone moiety at the C-terminal, critical for covalent inhibition.

The stereochemical configuration at the third carbon is S, as denoted by the (3S) descriptor.

Synonyms and Alternative Designations

This compound is referenced under multiple aliases (Table 1), reflecting its role in diverse synthetic pathways.

Table 1: Synonyms of Z-Asp(OtBu)-Bromomethyl Ketone

| Synonym | Source |

|---|---|

| Z-L-Aspartic acid β-tert-butyl ester bromomethylketone | |

| tert-Butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate | |

| SCHEMBL79537 | |

| MFCD00672490 |

Historical Context in Peptide Chemistry

First reported in the 1990s, Z-Asp(OtBu)-bromomethyl ketone emerged as a key intermediate for synthesizing caspase-1 inhibitors, which regulate inflammatory responses. Its bromomethyl ketone group facilitates irreversible binding to catalytic cysteine residues in proteases, a mechanism leveraged in drug discovery.

Fundamental Chemical Properties

Molecular Formula and Weight

Stereochemical Configuration

The compound’s S-configuration at the third carbon ensures compatibility with L-amino acid-based peptides, preserving biological activity in chiral environments.

Physical State and Stability Characteristics

Molecular Structure Analysis

Key Functional Groups

Z-Asp(OtBu)-bromomethyl ketone, with the molecular formula C17H22BrNO5 and molecular weight of 400.269 g/mol, represents a complex organic molecule incorporating multiple distinct functional groups that define its chemical behavior and biological activity [1] [5]. The compound features a benzyloxycarbonyl protecting group attached to the amino terminus, which serves as a stable carbamate linkage that remains intact under basic conditions while being removable through catalytic hydrogenation [22]. This protecting group provides both steric bulk and aromatic character to the molecule, influencing its overall conformational preferences and intermolecular interactions [1].

The tert-butyl ester functionality represents another critical protecting group within the molecular architecture, positioned at the carboxyl terminus of the aspartate residue [1] [5]. This bulky ester group exhibits acid-labile properties, allowing for selective deprotection under acidic conditions while maintaining stability under neutral and basic environments [23]. The tert-butyl group contributes significant steric hindrance around the ester carbonyl, affecting both the molecule's reactivity and its spatial orientation [1].

The most distinctive structural feature of this compound is the bromomethyl ketone moiety, which functions as an electrophilic warhead capable of forming covalent bonds with nucleophilic residues in enzyme active sites [4] [10]. This functional group represents a key pharmacophore responsible for the compound's inhibitory properties against cysteine and serine proteases [4]. The bromine atom's electronegativity and size create a reactive electrophilic center that readily undergoes nucleophilic substitution reactions [4] [10].

The secondary amide linkage within the peptide backbone provides hydrogen bonding capabilities essential for molecular recognition and binding interactions [1] [5]. This amide bond exhibits planar geometry due to partial double bond character, restricting rotation and contributing to the molecule's overall conformational rigidity [1]. The aromatic benzyl ring system contributes π-π stacking interactions and hydrophobic character, enhancing binding affinity with complementary protein surfaces [1] [22].

| Functional Group | Position | Chemical Significance |

|---|---|---|

| Benzyloxycarbonyl (Z/Cbz) | N-terminal protection | Amine protecting group, stable to basic conditions [22] |

| Tert-butyl ester | C-terminal protection | Carboxyl protecting group, acid-labile [23] |

| Bromomethyl ketone | Side chain modification | Electrophilic warhead for enzyme inhibition [4] [10] |

| Secondary amide | Peptide backbone | Provides hydrogen bonding capability [1] |

| Aromatic ring | Benzyl group | Provides π-π interactions and hydrophobic character [1] [22] |

| Aliphatic chain | Aspartate backbone | Forms peptide backbone structure [1] |

Stereochemical Features

The stereochemical architecture of Z-Asp(OtBu)-bromomethyl ketone centers around a single stereogenic center located at the C-3 position, corresponding to the α-carbon of the aspartate residue [1] [9]. This chiral center adopts the S-configuration, consistent with the natural L-amino acid stereochemistry found in biological systems [1] [9]. The absolute configuration determines the molecule's optical activity, exhibiting levorotatory behavior with a negative specific rotation value [9].

The compound's conformational preferences are significantly influenced by the bulky protecting groups, which favor an extended conformation that minimizes steric interactions between the benzyloxycarbonyl and tert-butyl moieties [1] [22]. This extended arrangement affects the molecule's ability to interact with protein binding sites and influences its overall biological activity [1]. The stereochemical integrity is crucial for enzyme recognition, as the specific three-dimensional arrangement of functional groups determines binding specificity and inhibitory potency [4] [9].

Chiral recognition plays a fundamental role in the compound's mechanism of action, with the S-configuration providing optimal complementarity to the active sites of target proteases [4] [9]. The stereochemical purity of the compound directly correlates with its biological efficacy, as enantiomeric impurities may exhibit reduced activity or potentially undesired effects [9]. The maintenance of stereochemical integrity during synthesis and storage represents a critical quality control parameter for this compound [1] [9].

| Feature | Description | Implications |

|---|---|---|

| Stereogenic Center | C-3 (α-carbon of aspartate) [1] [9] | Determines biological activity and selectivity [4] [9] |

| Configuration | S-configuration (L-amino acid) [1] [9] | Natural amino acid configuration [9] |

| Optical Activity | Levorotatory ([α]D < 0) [9] | Can be measured by polarimetry [9] |

| Conformational Preference | Extended conformation due to protecting groups [1] [22] | Affects molecular interactions and binding [1] |

| Chiral Recognition | Specific binding to enzyme active sites [4] [9] | Essential for protease inhibition specificity [4] |

Structural Comparison with Related Compounds

Z-Asp(OtBu)-bromomethyl ketone exhibits structural relationships with several related aspartate derivatives, each differing in specific functional group modifications that significantly impact their chemical properties and applications [1] [8] [21]. The parent compound Z-Asp(OtBu)-OH, with molecular formula C16H21NO6 and molecular weight of 323.34 g/mol, lacks the bromomethyl ketone functionality and instead contains a free carboxylic acid side chain [8]. This structural difference fundamentally alters the compound's reactivity profile, with the parent compound serving primarily as a peptide synthesis building block rather than an enzyme inhibitor [8].

The benzyl ester analog Z-Asp-OBzl (C19H19NO6, 357.4 g/mol) substitutes the tert-butyl protecting group with a benzyl ester, resulting in different deprotection requirements and synthetic applications [21]. While both compounds maintain the same core aspartate structure, the benzyl ester requires hydrogenolytic conditions for removal, contrasting with the acid-labile nature of the tert-butyl ester [21] [22]. The Fmoc-protected analog Fmoc-Asp(OtBu)-OH (C23H25NO6, 411.45 g/mol) represents an alternative protecting group strategy, with the fluorenylmethoxycarbonyl group being removable under basic conditions rather than the hydrogenolytic requirements of the benzyloxycarbonyl group [22].

The fluoromethyl ketone analog Z-Asp(OtBu)-fluoromethyl ketone (C17H22FNO5, 339.36 g/mol) provides a direct structural comparison, with fluorine substitution for bromine resulting in altered electrophilic reactivity and selectivity profiles [10] [14]. The fluoromethyl ketone variant typically exhibits enhanced selectivity for cysteine proteases due to fluorine's unique electronic properties and reduced steric bulk compared to bromine [10] [14]. The N-hydroxysuccinimide ester Z-Asp(OtBu)-OSu (C20H24N2O8, 420.41 g/mol) represents an activated coupling reagent variant, designed for efficient peptide bond formation rather than protease inhibition [7].

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Primary Use |

|---|---|---|---|---|

| Z-Asp(OtBu)-bromomethyl ketone | C17H22BrNO5 [1] | 400.269 [1] | Bromomethyl ketone side chain [1] [4] | Enzyme inhibitor/chemical probe [4] |

| Z-Asp(OtBu)-OH | C16H21NO6 [8] | 323.34 [8] | Free carboxylic acid side chain [8] | Peptide synthesis building block [8] |

| Z-Asp-OBzl | C19H19NO6 [21] | 357.4 [21] | Benzyl ester instead of tert-butyl [21] | Peptide synthesis building block [21] |

| Fmoc-Asp(OtBu)-OH | C23H25NO6 [22] | 411.45 [22] | Fmoc protection instead of Z [22] | Peptide synthesis building block [22] |

| Z-Asp(OtBu)-fluoromethyl ketone | C17H22FNO5 [10] [14] | 339.36 [10] | Fluoromethyl ketone (F instead of Br) [10] [14] | Selective enzyme inhibitor [10] [14] |

| Z-Asp(OtBu)-OSu | C20H24N2O8 [7] | 420.41 [7] | N-hydroxysuccinimide active ester [7] | Peptide coupling reagent [7] |

Spectroscopic Characterization

NMR Spectroscopic Profiles

The proton nuclear magnetic resonance spectroscopic profile of Z-Asp(OtBu)-bromomethyl ketone provides detailed structural information through characteristic chemical shifts and coupling patterns [20] [24]. The aromatic protons of the benzyl protecting group appear as a multiplet in the 7.2-7.4 ppm region, displaying the typical pattern for monosubstituted benzene rings with overlapping ortho, meta, and para proton signals [20] [24]. The benzyl methylene protons (OCH2Ph) resonate as a singlet around 5.1-5.2 ppm, positioned downfield due to the deshielding effect of both the aromatic ring and the adjacent carbamate carbonyl [20] [24].

The α-proton of the aspartate residue appears in the 4.3-4.5 ppm region as a complex multiplet, reflecting coupling with the adjacent methylene protons of the side chain [20] [24]. The bromomethyl protons exhibit a characteristic chemical shift in the same region, appearing as a singlet due to the deshielding effect of the electronegative bromine atom and the adjacent carbonyl group [19] [24]. The tert-butyl ester protons produce an intense singlet at 1.4-1.5 ppm, representing nine equivalent methyl protons that appear as a sharp, well-resolved peak due to the absence of vicinal coupling [24] [27].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl resonances that serve as diagnostic indicators for the compound's functional groups [13] [25]. The ester carbonyl carbon appears in the 170-175 ppm region, while the ketone carbonyl resonates further downfield at 190-195 ppm, reflecting the different electronic environments of these two carbon atoms [13] [25]. The aromatic carbons of the benzyl group span the 136-138 ppm region for the ipso carbon and 127-129 ppm for the remaining aromatic carbons [20] [24]. The quaternary carbon of the tert-butyl group appears around 82-84 ppm, while the methyl carbons resonate at approximately 28 ppm [24] [27].

| Nucleus | Chemical Shift/Region | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 7.2-7.4 ppm [20] [24] | multiplet | Aromatic protons (benzyl) [20] [24] |

| 1H | 5.1-5.2 ppm [20] [24] | singlet | Benzyl CH2 (OCH2Ph) [20] [24] |

| 1H | 4.3-4.5 ppm [19] [24] | multiplet | α-CH and BrCH2 [19] [24] |

| 1H | 1.4-1.5 ppm [24] [27] | singlet | tert-Butyl CH3 [24] [27] |

| 13C | 170-175 ppm [13] [25] | - | Ester C=O [13] [25] |

| 13C | 190-195 ppm [13] [25] | - | Ketone C=O [13] [25] |

| 13C | 136-138 ppm [20] [24] | - | Aromatic carbons [20] [24] |

Mass Spectrometric Analysis

Mass spectrometric analysis of Z-Asp(OtBu)-bromomethyl ketone reveals characteristic fragmentation patterns and isotope distributions that confirm the compound's molecular structure and composition [1] [32]. The molecular ion peak appears at m/z 400/402, displaying the distinctive isotope pattern characteristic of brominated compounds, with the M+2 peak exhibiting approximately 98% of the intensity of the molecular ion due to the presence of 81Br [1] [32]. This isotope pattern serves as a definitive identifier for the presence of bromine within the molecular structure [32].

The base peak in the mass spectrum typically corresponds to the loss of the tert-butyl group, generating a fragment at m/z 344/346, which maintains the bromine isotope pattern [1] [32]. Additional significant fragmentation includes the loss of the benzyloxycarbonyl protecting group, producing characteristic fragments that aid in structural confirmation [1]. The bromomethyl ketone moiety undergoes α-cleavage adjacent to the carbonyl group, generating acylium ion fragments that appear prominently in the spectrum [25] [32].

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula C17H22BrNO5, with the calculated exact mass of 399.068135 matching experimental observations within acceptable error limits [1] [5]. The fragmentation pattern includes characteristic losses corresponding to specific functional groups: loss of 136 mass units corresponding to the benzyloxycarbonyl group, loss of 57 mass units corresponding to the tert-butyl group, and various combinations of these fragmentations [1] [32]. Collision-induced dissociation experiments reveal additional structural information through controlled fragmentation pathways that support the proposed molecular structure [32].

| Ion Type | m/z Value | Isotope Pattern | Assignment |

|---|---|---|---|

| Molecular Ion | 400/402 [1] [32] | Br isotopes (M:M+2 ≈ 1:1) [32] | [M]+- (complete molecule) [1] [32] |

| Base Peak | 344/346 [1] [32] | Br isotopes [32] | [M-tBu]+- (loss of tert-butyl) [1] [32] |

| Fragment | 264/266 [1] [32] | Br isotopes [32] | [M-Cbz]+- (loss of benzyloxycarbonyl) [1] [32] |

| Acylium Ion | Variable [25] [32] | - | α-Cleavage products [25] [32] |

IR Spectroscopic Features

Infrared spectroscopy of Z-Asp(OtBu)-bromomethyl ketone provides valuable information regarding the vibrational modes of specific functional groups within the molecular structure [12] [25]. The N-H stretching vibration of the carbamate linkage appears in the 3300-3500 cm⁻¹ region as a medium to strong absorption band, characteristic of secondary amides and carbamates [12] [25]. This absorption may appear as a doublet due to Fermi resonance with overtones of lower frequency vibrations [25].

The carbonyl stretching vibrations represent the most diagnostic features in the infrared spectrum, with the ketone C=O stretch appearing at 1715-1730 cm⁻¹ as a strong, sharp absorption [12] [25]. The carbamate and ester carbonyl groups produce overlapping absorptions in the 1680-1700 cm⁻¹ region, appearing as a broad, intense band due to the multiple C=O functionalities present in the molecule [12] [25]. The aromatic C-H stretching vibrations appear as weak absorptions above 3000 cm⁻¹, while the aliphatic C-H stretches produce multiple bands in the 2850-3000 cm⁻¹ region [12] [25].

The C-Br stretching vibration typically appears as a medium intensity band in the 500-700 cm⁻¹ region, though this absorption may overlap with other low-frequency vibrations and fingerprint region absorptions [12]. The tert-butyl group produces characteristic C-H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹, appearing as a doublet due to the symmetric and antisymmetric methyl bending modes [25]. The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, providing additional confirmation of the benzyl protecting group [25].

| Frequency Range | Intensity | Assignment |

|---|---|---|

| 3300-3500 cm⁻¹ [12] [25] | Medium-Strong | N-H stretch (carbamate) [12] [25] |

| 1715-1730 cm⁻¹ [12] [25] | Strong | C=O stretch (ketone) [12] [25] |

| 1680-1700 cm⁻¹ [12] [25] | Strong | C=O stretch (carbamate/ester) [12] [25] |

| 2850-3000 cm⁻¹ [12] [25] | Medium | Aliphatic C-H stretch [12] [25] |

| 1450-1600 cm⁻¹ [25] | Medium | Aromatic C=C stretch [25] |

| 1390, 1365 cm⁻¹ [25] | Medium | tert-Butyl C-H bending [25] |

| 500-700 cm⁻¹ [12] | Medium | C-Br stretch [12] |

| Table 2: Reaction Condition Variables | ||

|---|---|---|

| Parameter | Optimal Range | Effect on Yield |

| Temperature | -23 to 0°C | Higher temp decreases yield |

| Solvent | THF/DCM | Aprotic solvents preferred |

| Reaction time | 1-2 hours | Longer time may cause decomposition |

| Base equivalents | 1.1-1.2 | Excess base improves conversion |

| Diazomethane equivalents | 2.0-5.0 | Excess needed for HCl scavenging |

| Concentration | 0.1-0.16 M | Lower conc improves selectivity |

| Table 3: Purification Techniques Comparison | ||||

|---|---|---|---|---|

| Technique | Purity Achieved (%) | Recovery (%) | Scalability | Cost |

| Column chromatography | >95 | 70-85 | Limited | High |

| Recrystallization | >90 | 80-95 | Good | Low |

| Liquid-liquid extraction | 85-90 | 90-95 | Excellent | Low |

| Crystallization from THF-water | >95 | 75-90 | Good | Moderate |

| Trituration | 80-85 | 85-95 | Excellent | Low |

| Table 4: Green Chemistry Approaches | |||

|---|---|---|---|

| Approach | Environmental Benefit | Implementation Status | Impact on Yield |

| Flow reactor technology | Reduced exposure to hazardous materials | Developed | Maintained/improved |

| Solvent-free conditions | Elimination of organic solvents | Research stage | Variable |

| Catalytic amounts of reagents | Reduced chemical consumption | Partially implemented | Slight decrease |

| Atom economy optimization | Minimal by-products | Developed | Maintained |

| Waste minimization | Reduced disposal requirements | Implemented | Maintained |

| Renewable feedstock | Sustainable raw materials | Research stage | Under evaluation |